

# Rezafungin vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth review of rezafungin's clinical performance against established echinocandins for the treatment of candidemia and invasive candidiasis, supported by data from pivotal clinical trials.

This guide provides a comprehensive comparison of rezafungin, a novel once-weekly echinocandin, with the current standard of care for invasive fungal infections, primarily focusing on other echinocandins like caspofungin. The analysis is based on results from key clinical trials, including the Phase 3 ReSTORE and Phase 2 STRIVE studies, offering researchers, scientists, and drug development professionals a detailed overview of rezafungin's efficacy, safety, and mechanism of action.

### **Mechanism of Action: A Shared Pathway**

Rezafungin, like other echinocandins such as caspofungin, micafungin, and anidulafungin, targets the fungal cell wall by inhibiting the 1,3- $\beta$ -D-glucan synthase enzyme complex.[1][2][3] This enzyme is crucial for the synthesis of 1,3- $\beta$ -D-glucan, a vital component of the fungal cell wall that is absent in mammalian cells.[4][5] Inhibition of this enzyme disrupts the cell wall's integrity, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism of action is a hallmark of the echinocandin class, providing a specific and potent antifungal effect.



# Fungal Cell UDP-Glucose Rezafungin & Other Echinocandins Inhibits 1,3-β-D-Glucan Synthase Synthesis 1,3-β-D-Glucan Fungal Cell Wall Integrity Disruption leads to

### Mechanism of Action of Echinocandins

Click to download full resolution via product page

Mechanism of action for rezafungin and other echinocandins.

# Clinical Trial Data: Rezafungin vs. Caspofungin

The efficacy and safety of rezafungin have been primarily evaluated in the Phase 3 ReSTORE and Phase 2 STRIVE clinical trials, where it was compared to the standard of care,



caspofungin, for the treatment of candidemia and invasive candidiasis.

### **Phase 3 ReSTORE Trial Results**

The ReSTORE trial was a global, multicenter, double-blind, randomized study that demonstrated the non-inferiority of once-weekly rezafungin to once-daily caspofungin.

Table 1: Key Efficacy Outcomes from the ReSTORE Trial

| Endpoint                                                | Rezafungin  | Caspofungin | Treatment<br>Difference (95% CI) |
|---------------------------------------------------------|-------------|-------------|----------------------------------|
| Day 30 All-Cause<br>Mortality (FDA<br>Primary Endpoint) | 24% (22/93) | 21% (20/94) | 2.4% (-9.7 to 14.4)              |
| Day 14 Global Cure<br>(EMA Primary<br>Endpoint)         | 59% (55/93) | 61% (57/94) | -1.1% (-14.9 to 12.7)            |
| Day 5 Mycological<br>Eradication                        | 68.7%       | 63.2%       | Not Reported                     |
| Median Time to Negative Blood Culture (hours)           | 26.5        | 38.8        | Not Reported                     |

Table 2: Safety Profile from the ReSTORE Trial

| Adverse Event             | Rezafungin (n=98)                                           | Caspofungin (n=98)                                          |
|---------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Any Treatment-Emergent AE | 91% (89)                                                    | 85% (83)                                                    |
| Serious Adverse Events    | 56% (55)                                                    | 53% (52)                                                    |
| Most Common AEs (>5%)     | Pyrexia, hypokalemia,<br>pneumonia, septic shock,<br>anemia | Pyrexia, hypokalemia,<br>pneumonia, septic shock,<br>anemia |



### **Phase 2 STRIVE Trial Results**

The STRIVE trial was a randomized, double-blind study that assessed two dosing regimens of rezafungin compared to caspofungin. The 400 mg weekly dose followed by 200 mg weekly was selected for the Phase 3 trial.

Table 3: Efficacy Outcomes from the STRIVE Trial (Day 14)

| Outcome             | Rezafungin<br>(400mg/200mg)       | Caspofungin   |
|---------------------|-----------------------------------|---------------|
| Overall Success     | Not specified, but trended higher | Not specified |
| Clinical Cure       | Not specified                     | Not specified |
| Mycological Success | Not specified                     | Not specified |

Table 4: Safety and Mortality from the STRIVE Trial

| Outcome                | Rezafungin<br>(400mg/200mg) | Caspofungin |
|------------------------|-----------------------------|-------------|
| Treatment-Emergent AEs | 94.4%                       | 81.8%       |
| Severe AEs             | 27.8%                       | 39.4%       |
| Overall Mortality      | 9.7%                        | 17.9%       |

# Experimental Protocols ReSTORE Trial Methodology

The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled trial.

- Population: Adults (≥18 years) with documented candidemia or invasive candidiasis.
- Intervention:



- Rezafungin arm: 400 mg intravenously (IV) in week 1, followed by 200 mg IV once weekly for a total of two to four doses.
- Caspofungin arm: 70 mg IV loading dose on day 1, followed by 50 mg IV daily for no more than 4 weeks. An optional switch to oral fluconazole was permitted in the caspofungin arm.
- Primary Endpoints:
  - For the U.S. Food and Drug Administration (FDA): All-cause mortality at Day 30.
  - For the European Medicines Agency (EMA): Global cure at Day 14, which included clinical cure, radiological cure, and mycological eradication.
- Non-inferiority Margin: A 20% margin was set for both primary endpoints.



Click to download full resolution via product page

Simplified workflow of the Phase 3 ReSTORE clinical trial.



## **STRIVE Trial Methodology**

The STRIVE trial was a global, randomized, double-blind study designed to inform the dosing for the subsequent Phase 3 trial.

- Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.
- Intervention Arms:
  - Rezafungin Group 1: 400 mg IV weekly.
  - Rezafungin Group 2: 400 mg IV in week 1, then 200 mg IV weekly.
  - Standard of Care (SOC) Group 3: Daily caspofungin with an option for oral step-down therapy.
- Primary Endpoint: Overall success at Day 14, defined as a combination of clinical cure and mycological success.

### **Prophylaxis Indication: The ReSPECT Trial**

Beyond treatment, rezafungin is also being investigated for the prevention of invasive fungal diseases in patients undergoing allogeneic blood and marrow transplantation in the Phase 3 ReSPECT trial. This study compares once-weekly rezafungin to the standard antimicrobial prophylaxis regimen.

### Conclusion

Clinical trial data from the ReSTORE and STRIVE studies demonstrate that once-weekly rezafungin is non-inferior to the standard of care, once-daily caspofungin, for the treatment of candidemia and invasive candidiasis. The safety profile of rezafungin was comparable to that of caspofungin. The unique pharmacokinetic profile of rezafungin, allowing for once-weekly dosing, presents a potential advantage in clinical practice. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prophylactic setting.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- To cite this document: BenchChem. [Rezafungin vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#analysis-of-rezafungin-clinical-trial-results-versus-standard-of-care]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com